molecular formula C12H9BrO B13231022 1-(Bromomethyl)naphthalene-2-carbaldehyde

1-(Bromomethyl)naphthalene-2-carbaldehyde

Cat. No.: B13231022
M. Wt: 249.10 g/mol
InChI Key: DJTYNMRMUCVBNG-UHFFFAOYSA-N
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Description

1-(Bromomethyl)naphthalene-2-carbaldehyde is an organic compound with the molecular formula C12H9BrO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both a bromomethyl group and a carbaldehyde group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)naphthalene-2-carbaldehyde can be synthesized through several methods. One common approach involves the bromination of 2-methylnaphthalene followed by formylation. The bromination step typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The formylation step can be achieved using the Vilsmeier-Haack reaction, which involves the reaction of the brominated intermediate with a formylating agent like dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)naphthalene-2-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products:

    Substitution: Formation of substituted naphthalenes with various functional groups.

    Oxidation: Formation of 1-(bromomethyl)naphthalene-2-carboxylic acid.

    Reduction: Formation of 1-(bromomethyl)naphthalene-2-methanol.

Scientific Research Applications

1-(Bromomethyl)naphthalene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving aldehyde and bromomethyl groups.

    Medicine: Potential use in the development of novel therapeutic agents due to its ability to undergo various chemical modifications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)naphthalene-2-carbaldehyde depends on the specific chemical reactions it undergoes. For example:

    Nucleophilic Substitution: The bromomethyl group acts as an electrophile, attracting nucleophiles to replace the bromine atom.

    Oxidation: The aldehyde group is susceptible to attack by oxidizing agents, leading to the formation of a carboxylic acid.

    Reduction: The aldehyde group is reduced to a primary alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

1-(Bromomethyl)naphthalene-2-carbaldehyde can be compared with other similar compounds, such as:

    1-Bromo-2-methylnaphthalene: Lacks the aldehyde group, making it less reactive in certain chemical transformations.

    2-(Bromomethyl)naphthalene: Similar structure but with the bromomethyl group at a different position, affecting its reactivity and applications.

    1-(Chloromethyl)naphthalene-2-carbaldehyde: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and chemical properties.

Properties

Molecular Formula

C12H9BrO

Molecular Weight

249.10 g/mol

IUPAC Name

1-(bromomethyl)naphthalene-2-carbaldehyde

InChI

InChI=1S/C12H9BrO/c13-7-12-10(8-14)6-5-9-3-1-2-4-11(9)12/h1-6,8H,7H2

InChI Key

DJTYNMRMUCVBNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CBr)C=O

Origin of Product

United States

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